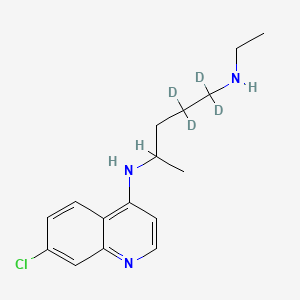
Desethyl Chloroquine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl Chloroquine-d4 is the deuterium labeled Desethyl chloroquine . Desethyl chloroquine is a major desethyl metabolite of Chloroquine . Chloroquine diphosphate is an inhibitor of autophagy and toll-like receptors (TLRs). Desethyl chloroquine possesses antiplasmodic activity .
Synthesis Analysis
Desethyl Chloroquine-d4 is formed when Chloroquine undergoes dealkylation, primarily by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 and to a lesser extent by CYP2D6 .Molecular Structure Analysis
The molecular formula of Desethyl Chloroquine-d4 is C16H22ClN3 . The structure of Desethyl Chloroquine-d4 is similar to that of Chloroquine, with the difference being the replacement of an ethyl group in Chloroquine with a deuterium-labeled ethyl group .Physical And Chemical Properties Analysis
Desethyl Chloroquine-d4 has a molecular weight of 295.8 . It is slightly soluble in DMSO, Methanol . The InChI code is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12 (2)20-15-8-10-19-16-11-13 (17)6-7-14 (15)16/h6-8,10-12,18H,3-5,9H2,1-2H3, (H,19,20)/i4D2,9D2 .Aplicaciones Científicas De Investigación
Analytical Standards
Desethyl Chloroquine-d4 is used as an internal standard for the quantification of desethyl hydroxychloroquine . It is used in analytical chemistry to ensure the precision and accuracy of the analytical methods used for the determination of desethyl hydroxychloroquine concentrations in various samples .
Antiparasitics
Desethyl Chloroquine-d4 is categorized under antiparasitics . It is used in the research of parasitic diseases, contributing to the development of new treatments and therapies .
Antiprotozoals
As an antiprotozoal, Desethyl Chloroquine-d4 is used in the study of diseases caused by protozoans, such as malaria . It aids in understanding the disease mechanisms and in the development of effective drugs .
Antivirals
Desethyl Chloroquine-d4 is also classified under antivirals . It is used in the research of viral diseases, including COVID-19 , helping in the development of antiviral drugs and therapies .
Immunology & Inflammation
In the field of immunology and inflammation, Desethyl Chloroquine-d4 is used in the research of autoimmune diseases like lupus and rheumatoid arthritis . It helps in understanding the immune response and inflammation processes in these conditions .
Toxicology & Xenobiotic Metabolism
Desethyl Chloroquine-d4 is used in the study of toxicology and xenobiotic metabolism . It is particularly useful in the research of cytochrome P450s, which are involved in drug metabolism .
Mass Spectrometry
In mass spectrometry, Desethyl Chloroquine-d4 is used as an internal standard for the quantification of desethyl hydroxychloroquine . It helps in ensuring the accuracy and reliability of mass spectrometry results .
Pharmaceutical Research
Desethyl Chloroquine-d4 is a major product of the stereoselective human metabolism . It is used in pharmaceutical research to study the metabolism of Chloroquine, which is used for treating and preventing malaria .
Mecanismo De Acción
Target of Action
Desethyl Chloroquine-d4 is a deuterium labeled version of Desethyl Chloroquine . Desethyl Chloroquine is a major desethyl metabolite of Chloroquine , which is an inhibitor of autophagy and toll-like receptors (TLRs) . The primary targets of Desethyl Chloroquine-d4 are therefore likely to be similar to those of Chloroquine, which include the malarial parasite Plasmodium and TLRs .
Mode of Action
Chloroquine, and by extension Desethyl Chloroquine-d4, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The biochemical pathways affected by Desethyl Chloroquine-d4 are likely to be similar to those affected by Chloroquine. Chloroquine is known to inhibit autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional cellular components . It also modulates the activity of TLRs, which play a key role in the innate immune system .
Pharmacokinetics
The 4-aminoquinolines, a group that includes Chloroquine and its metabolites, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active Desethyl Chloroquine and bisdesethyl Chloroquine . Both Chloroquine and Desethyl Chloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .
Result of Action
The molecular and cellular effects of Desethyl Chloroquine-d4’s action are likely to be similar to those of Chloroquine. Chloroquine has been shown to modulate the antitumor immune response by resetting tumor-associated macrophages toward M1 phenotype . This results in a decrease in the immunosuppressive infiltration of myeloid-derived suppressor cells and Treg cells, thus enhancing antitumor T-cell immunity .
Action Environment
The action of Desethyl Chloroquine-d4, like that of Chloroquine, can be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect the metabolism of Chloroquine.
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-AUHPCMSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675789 |
Source


|
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189971-72-9 |
Source


|
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

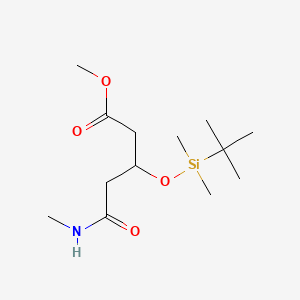
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
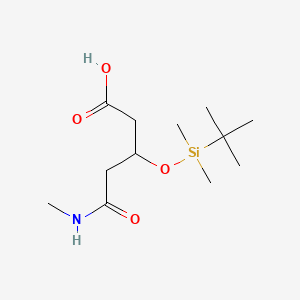
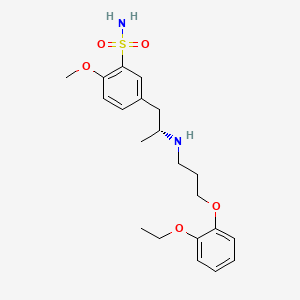
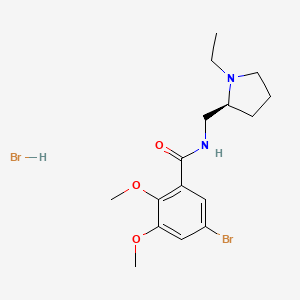
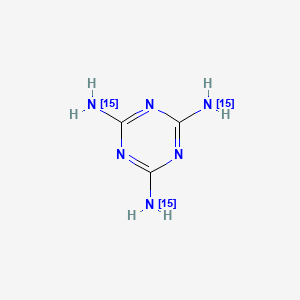
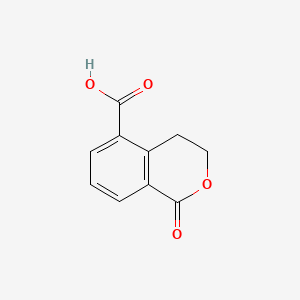
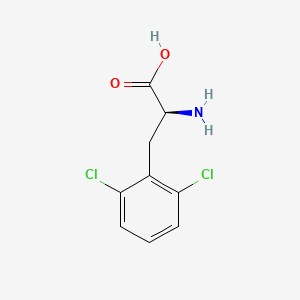


![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)


